molecular formula C24H23ClN4OS B2710053 7-(4-chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226426-96-5

7-(4-chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2710053
CAS No.: 1226426-96-5
M. Wt: 450.99
InChI Key: SSSOCPIGWKTTPB-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1226426-96-5) is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a fused thiophene-pyrimidine core. Key structural features include a 4-chlorophenyl group at position 7 and a piperazine ring substituted with a 2,5-dimethylphenyl group at position 2 ().

Properties

IUPAC Name

7-(4-chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4OS/c1-15-3-4-16(2)20(13-15)28-9-11-29(12-10-28)24-26-21-19(14-31-22(21)23(30)27-24)17-5-7-18(25)8-6-17/h3-8,13-14H,9-12H2,1-2H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSOCPIGWKTTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[3,2-d]pyrimidinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidinone scaffold.

    Substitution Reactions: The introduction of the 4-chlorophenyl group and the 4-(2,5-dimethylphenyl)piperazinyl group is achieved through nucleophilic substitution reactions. These reactions may require the use of catalysts or specific reagents to facilitate the substitution.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the thieno[3,2-d]pyrimidinone core.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or other peroxides.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum catalysts for hydrogenation reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

Biologically, 7-(4-chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one has shown potential as a pharmacologically active agent. It is investigated for its interactions with various biological targets, including enzymes and receptors.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:

Substituent Variations on the Piperazine Ring

The piperazine moiety is a critical pharmacophore influencing receptor binding and pharmacokinetics.

Compound Name Piperazine Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 4-(2,5-Dimethylphenyl) 437.00 Not explicitly reported; structural analogs suggest CNS receptor modulation potential
7-(4-Chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one 4-(3-Methylphenyl) 436.96 Similar core structure; substituent position affects lipophilicity
2-(4-Benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one 4-Benzyl 437.00 Increased steric bulk may reduce bioavailability
7-(2-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one 4-(3-Chlorophenyl) 457.38 Dual chloro groups enhance lipophilicity but may increase toxicity

Variations in the Aryl Group at Position 7

The 4-chlorophenyl group at position 7 is a common feature in bioactive derivatives.

Compound Name Position 7 Substituent Molecular Weight (g/mol) Activity Notes Reference
Target Compound 4-Chlorophenyl 437.00 Likely enhances π-π stacking in receptor binding
6-(4-Aminophenyl)-2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one 4-Aminophenyl 315.13 Reduced activity compared to chloro derivatives
7-(4-Methoxyphenyl)-2-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one 4-Methoxyphenyl ~420 (estimated) Electron-donating groups may reduce metabolic stability

Core Modifications: Pyrazole and Triazole Derivatives

Modifications to the thieno-pyrimidine core significantly alter bioactivity:

Compound Name Core Modification Molecular Weight (g/mol) Activity Reference
7,9-Bis(4-methoxyphenyl)-2-(3-methylpyrazolyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one Pyrazole-fused pyrido-thieno-pyrimidine ~600 (estimated) Enhanced anticancer activity vs. doxorubicin
5-(4-Chlorophenyl)-{3-(4-chlorophenyl)-9-phenyl-pyrrolo-triazolo-pyrimidin-7-yl}thiophene-2-carboxylic acid Triazole-pyrrolo-pyrimidine ~500 (estimated) Potent antibacterial and anticancer activity

Key Research Findings

Bioactivity Trends

  • Anticancer activity : 4-Chlorophenyl derivatives (e.g., compound 19b in ) show superior activity due to enhanced hydrophobic interactions.
  • Antibacterial activity : Piperazine-substituted derivatives exhibit Gram-positive/Gram-negative coverage, dependent on substituent polarity.

Biological Activity

The compound 7-(4-chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H22ClN5S\text{C}_{20}\text{H}_{22}\text{ClN}_5\text{S}

This structure features a thieno[3,2-d]pyrimidine core, which is known for its ability to interact with various biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • The compound has demonstrated significant antimicrobial effects against various bacterial strains. Studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis.
    • In vitro assays indicated an IC50 value of 2.14 µM against urease, highlighting its potential as a urease inhibitor compared to standard drugs .
  • Anticancer Properties
    • Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit anticancer activity through apoptosis induction in cancer cell lines. The piperazine moiety enhances the interaction with cellular targets involved in tumor progression.
    • A study reported that compounds with similar structures displayed significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .
  • Neuropharmacological Effects
    • The compound's piperazine component is associated with neuropharmacological activities, including anxiolytic and antidepressant effects. This is attributed to its interaction with serotonin and dopamine receptors.
    • Docking studies revealed favorable binding interactions with serotonin receptors, indicating potential use in treating mood disorders .
  • Enzyme Inhibition
    • The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. It exhibited strong AChE inhibition, which is crucial for developing treatments for Alzheimer's disease.
    • The enzyme inhibition profile suggests that the compound could serve as a lead for developing new therapeutic agents targeting neurological conditions .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Receptor Interaction : The piperazine ring facilitates binding to neurotransmitter receptors, enhancing neuropharmacological effects.
  • Enzyme Modulation : Inhibition of key enzymes like AChE and urease contributes to its therapeutic potential in neurodegenerative diseases and infections.
  • Cellular Pathways : Induction of apoptosis in cancer cells may involve modulation of signaling pathways related to cell survival and death.

Case Study 1: Antimicrobial Efficacy

A study conducted on synthesized piperazine derivatives demonstrated that compounds similar to this compound exhibited varying degrees of antibacterial activity. The most potent derivatives were tested against clinical isolates of Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) below 10 µg/mL.

Case Study 2: Neuropharmacological Assessment

In a behavioral study using rodent models, the compound showed significant anxiolytic effects in the elevated plus maze test. Doses ranging from 1 to 10 mg/kg resulted in increased time spent in open arms compared to control groups, indicating reduced anxiety levels.

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialIC50 = 2.14 µM against urease
AnticancerInduced apoptosis in cancer cells
NeuropharmacologicalAnxiolytic effects in rodent models
Enzyme InhibitionStrong AChE inhibition

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